molecular formula C19H22N2O3 B4056208 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No.: B4056208
M. Wt: 326.4 g/mol
InChI Key: AOWNHAWMBIGDJY-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pentanoylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-methoxybenzoic acid with 3-aminophenylpentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-hydroxy-N-[3-(pentanoylamino)phenyl]benzamide.

    Reduction: 4-methoxy-N-[3-(pentylamino)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The methoxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(butanoylamino)phenyl]benzamide
  • 4-methoxy-N-[3-(hexanoylamino)phenyl]benzamide
  • 4-methoxy-N-[3-(propionylamino)phenyl]benzamide

Uniqueness

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is unique due to the specific length of its pentanoyl chain, which can influence its binding affinity and specificity towards molecular targets. This uniqueness can be leveraged in designing compounds with tailored biological activities.

Properties

IUPAC Name

4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-4-8-18(22)20-15-6-5-7-16(13-15)21-19(23)14-9-11-17(24-2)12-10-14/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWNHAWMBIGDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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